

Application Note & Protocol: Synthesis of 1-Azido-2,5-dimethylhexane

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Compound of Interest

Compound Name: 1-Chloro-2,5-dimethylhexane

Cat. No.: B13186641

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Topic: Reaction of **1-Chloro-2,5-dimethylhexane** with Sodium Azide Application No: AN-SN2-0817 Version: 1.0 For Research Use Only

Introduction

The synthesis of organic azides is a cornerstone of modern medicinal chemistry and drug development. These compounds serve as versatile chemical handles, most notably for their participation in the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry."^[1]^[2] This reaction allows for the efficient and regioselective formation of stable 1,2,3-triazole rings, which are valuable isosteres for amide bonds and can improve the pharmacological properties of lead compounds.^[2]

This document provides a detailed protocol for the synthesis of 1-azido-2,5-dimethylhexane from **1-chloro-2,5-dimethylhexane** and sodium azide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the azide anion (N_3^-) acts as a potent nucleophile.^[3] As **1-chloro-2,5-dimethylhexane** is a primary alkyl halide, the SN2 pathway is highly favored, leading to a clean and efficient conversion to the desired alkyl azide.^[3]^[4] The resulting 1-azido-2,5-dimethylhexane is a key building block for constructing diverse molecular libraries for high-throughput screening.

Reaction Mechanism

The substitution reaction follows a concerted SN2 mechanism. The azide nucleophile performs a "backside attack" on the electrophilic carbon atom bonded to the chlorine. This single-step

process involves the simultaneous formation of the C-N₃ bond and cleavage of the C-Cl bond, proceeding through a high-energy trigonal bipyramidal transition state.^[4] A key stereochemical feature of the S_N2 reaction is the inversion of configuration at the reaction center, known as a Walden inversion.^[4]

Caption: S_N2 mechanism for the synthesis of 1-azido-2,5-dimethylhexane.

Experimental Protocol

This protocol outlines the synthesis of 1-azido-2,5-dimethylhexane on a 10 mmol scale.

Materials and Equipment

- Reagents:
 - **1-Chloro-2,5-dimethylhexane** (C₈H₁₇Cl, MW: 148.67 g/mol)
 - Sodium Azide (NaN₃, MW: 65.01 g/mol)
 - Anhydrous Dimethylformamide (DMF)
 - Diethyl ether (Et₂O)
 - Saturated aqueous sodium bicarbonate (NaHCO₃) solution
 - Brine (saturated aqueous NaCl solution)
 - Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Equipment:
 - 100 mL round-bottom flask
 - Reflux condenser
 - Magnetic stirrer and stir bar
 - Heating mantle with temperature control

- Separatory funnel (250 mL)
- Rotary evaporator
- Standard laboratory glassware
- TLC plates (silica gel 60 F₂₅₄)

Procedure

- Reaction Setup: To a dry 100 mL round-bottom flask containing a magnetic stir bar, add sodium azide (0.78 g, 12 mmol, 1.2 eq).
- Add anhydrous DMF (20 mL) to the flask.
- Add **1-chloro-2,5-dimethylhexane** (1.49 g, 10 mmol, 1.0 eq) to the stirred suspension.
- Fit the flask with a reflux condenser and a drying tube.
- Reaction Execution: Heat the reaction mixture to 70-80°C in a heating mantle.
- Maintain vigorous stirring and heat for 12-24 hours.
- Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 95:5 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, typically higher R_f, product spot indicates reaction progression.
- Workup:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Pour the reaction mixture into a separatory funnel containing 100 mL of water.
 - Extract the aqueous phase with diethyl ether (3 x 40 mL).
 - Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

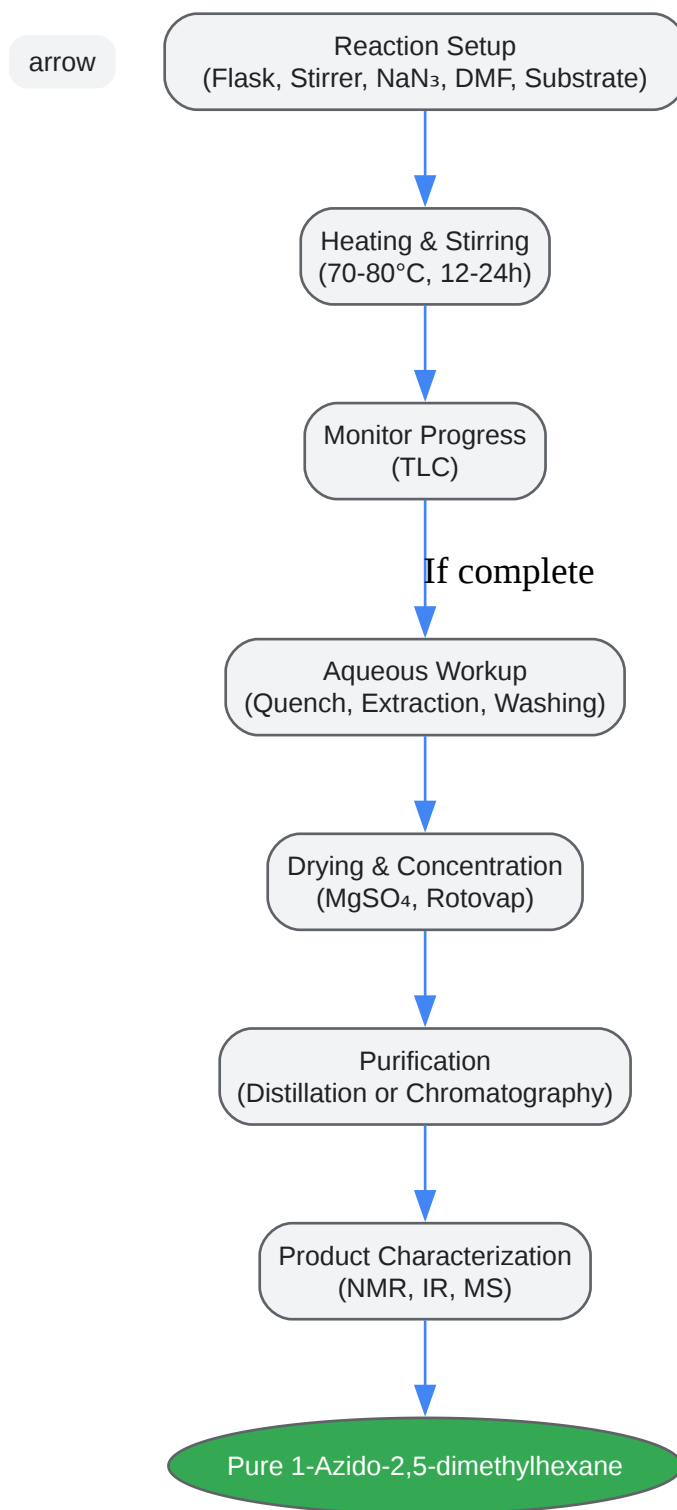
- Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the filtrate using a rotary evaporator.
- Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure 1-azido-2,5-dimethylhexane.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for $\text{S}_\text{N}2$ reactions of primary alkyl halides with sodium azide.

Parameter	Value	Reference
Substrate	1-Chloro-2,5-dimethylhexane	-
Nucleophile	Sodium Azide (NaN_3)	[2][5]
Stoichiometry	1.0 eq Substrate, 1.2-1.5 eq NaN_3	[2]
Solvent	Anhydrous DMF	[2][5]
Temperature	60-80°C	[2]
Reaction Time	12-24 hours	[2]
Expected Yield	>85%	[5]
Product	1-Azido-2,5-dimethylhexane	-
Characterization	IR ($\tilde{\nu} \approx 2100 \text{ cm}^{-1}$ for N_3 stretch), ^1H NMR, ^{13}C NMR, MS	-

Experimental Workflow Visualization



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Caption: General experimental workflow for the synthesis of 1-azido-2,5-dimethylhexane.

Safety Precautions

CRITICAL: Sodium azide is acutely toxic and potentially explosive under certain conditions. All manipulations must be performed with extreme caution.

- Toxicity: Sodium azide is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[6][7] It functions as a potent metabolic inhibitor.
- Handling: Always handle sodium azide in a certified chemical fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, and double-layered nitrile gloves.[9][10]
- Explosion Hazard:
 - Acids: Sodium azide reacts with acids to form hydrazoic acid (HN_3), a highly toxic, volatile, and explosive gas.[8][10] Store sodium azide away from all acids.
 - Heavy Metals: Avoid contact with heavy metals such as lead, copper, silver, or their salts. [6][8] Explosive heavy metal azides can form. Never use metal spatulas for transferring solid sodium azide; use plastic or ceramic spatulas instead.[6][7]
 - Halogenated Solvents: Avoid contact with certain chlorinated solvents like dichloromethane or carbon disulfide.[6][7]
- Waste Disposal: Do not discard sodium azide or azide-containing solutions down the drain.[7][10] This can lead to the formation of explosive metal azides in the plumbing. All azide waste must be collected in a designated, clearly labeled, non-metal container and disposed of as hazardous waste according to institutional EHS guidelines.[9][10]
- Spill Cleanup: In case of a small spill inside a fume hood, cover the solid with a damp paper towel (using alkaline water, $\text{pH} > 9$) to prevent dust formation, and collect it into a designated waste container.[9] For larger spills, evacuate the area and contact your institution's safety office immediately.[8]

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